molecular formula C14H14N4O3 B6138486 N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B6138486
M. Wt: 286.29 g/mol
InChI Key: JPUBLNLFPWMYQG-IUXPMGMMSA-N
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Description

N'-[(Z)-(3-Ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide backbone and a substituted phenyl ring (3-ethoxy-4-hydroxyphenyl group) in a Z-configuration. This compound belongs to a broader class of Schiff bases, which are synthesized via condensation reactions between hydrazides and aldehydes/ketones .

Properties

IUPAC Name

N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-13-7-10(3-4-12(13)19)8-17-18-14(20)11-9-15-5-6-16-11/h3-9,19H,2H2,1H3,(H,18,20)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBLNLFPWMYQG-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304908-54-1
Record name N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being studied for potential therapeutic applications, particularly in the treatment of bacterial and fungal infections, as well as cancer.

    Industry: The compound is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Pyrazine-Carbohydrazide Derivatives
Compound Name Substituents on Phenyl Ring Heterocycle Biological Activity (MIC, μg/mL) Reference ID
N'-[(Z)-(3-Ethoxy-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide 3-Ethoxy, 4-hydroxy Pyrazine Not reported -
(E)-N'-[(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide 4-Bromophenyl, pyrazole substituent Pyrazine 0.78 (anti-TB)
N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide 5-Bromo, 2-hydroxy Pyrazine Not reported
N'-(Quinazolin-4-yl)pyrazine-2-carbohydrazide Quinazoline ring Pyrazine Not reported
N-Methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide 4-Nitrobenzylidene Pyrazine Not reported

Key Observations :

  • Substituent Effects : The 3-ethoxy-4-hydroxyphenyl group in the target compound introduces both electron-donating (ethoxy) and hydrogen-bonding (hydroxy) moieties, which may enhance solubility and intermolecular interactions compared to halogenated derivatives (e.g., 5-bromo in ).
  • Heterocyclic Variations : Replacement of pyrazine with pyrazole (as in ) or quinazoline alters electronic properties and biological activity. For example, pyrazole-containing derivatives exhibit potent antitubercular activity (MIC = 0.78 μg/mL) .

Electronic and Conformational Properties

Theoretical studies on related compounds, such as N-methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide , reveal:

  • Bond Lengths : The C=N bond in the hydrazone moiety ranges from 1.28–1.30 Å, typical for Schiff bases .
  • NBO Analysis : Electron delocalization occurs between the pyrazine ring and hydrazone group, stabilizing the molecule. Substituents like nitro or ethoxy groups further modulate charge distribution .
  • Z vs. E Configuration : The Z-configuration in the target compound may influence crystal packing and hydrogen-bonding patterns compared to E-configuration analogues (e.g., N-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine) .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding : The 4-hydroxy group in the target compound can form strong O–H···N or O–H···O hydrogen bonds, similar to patterns observed in N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide . These interactions are critical for stabilizing crystal structures and enhancing bioavailability.
  • Software Tools : Crystallographic data for analogous compounds are refined using SHELXL and visualized via WinGX/ORTEP .

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